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Compound of Interest

(2-Amino-5-
Compound Name: o
methylphenyl)phosphonic acid

Cat. No.: B3026453

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Amino-5-
methylphenyl)phosphonic acid

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques
used to characterize (2-Amino-5-methylphenyl)phosphonic acid. Designed for researchers,
chemists, and drug development professionals, this document delves into the theoretical
underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy,
Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By
synthesizing established principles with data from analogous structures, this guide offers a
robust framework for the structural elucidation and verification of this important
organophosphorus compound. Each section includes detailed methodologies, data
interpretation causality, and predictive analyses to serve as a reliable reference for laboratory
work.

Introduction: The Molecular Profile

(2-Amino-5-methylphenyl)phosphonic acid is an organophosphorus compound featuring an
aromatic ring substituted with an amino group, a methyl group, and a phosphonic acid moiety.
[1] This unique combination of functional groups makes it a molecule of interest in medicinal
chemistry and material science, where aminophosphonic acids are recognized as structural
analogues of a-amino acids with significant biological activity.[1] Accurate and unambiguous
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structural confirmation is the bedrock of any scientific investigation. Spectroscopic analysis
provides the definitive molecular “fingerprint” required to confirm identity, purity, and structural
integrity.

This guide will systematically explore the expected spectroscopic data for this molecule. While
a complete, publicly available experimental dataset for this specific compound is scarce, the
principles of spectroscopy allow for highly accurate predictions based on the extensive
literature of related compounds. This document explains the causality behind these predictions,
providing a framework for interpreting actual experimental results.

Table 1: Molecular Identifiers and Properties

Property Value Source

IUPAC Name (2-amino-5- 2]
methylphenyl)phosphonic acid

CAS Number 69675-98-5

Molecular Formula C7H10NOsP [2]

Molecular Weight 187.13 g/mol [2]

Monoisotopic Mass 187.039830 Da [2]

Physical Form Solid

Theimage you are
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Figure 1: Structure of (2-Amino-5-methylphenyl)phosphonic acid with atom numbering for
NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For (2-Amino-5-methylphenyl)phosphonic acid, 'H, 13C, and 3P NMR
experiments provide complementary information to fully define its structure. The following data
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are predicted based on established substituent effects and spectral data from analogous
aminophosphonic acids.[3][4]

Predicted 'H NMR Spectral Data

The *H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl
group, and the amine. The acidic protons of the phosphonic acid group are often broad and
may exchange with solvent, making them difficult to observe.

o Causality of Predictions: The substitution pattern on the benzene ring dictates the chemical
shifts and coupling patterns of the aromatic protons. The electron-donating amino group (-
NH:z) tends to shield (move upfield) ortho and para protons, while the phosphonic acid group
is weakly de-shielding. The expected coupling constants (J-values) are characteristic of ortho
(~8 Hz) and meta (~2 Hz) relationships between protons.

Table 2: Predicted *H NMR Data (Solvent: DMSO-de, 400 MHZz)

Proton Assignment Predicted Chemical Predicted Predicted Coupling
(Fig. 1) Shift (6, ppm) Multiplicity Constant (J, Hz)
H-3 ~7.0-7.2 d (doublet) J(H3-H4) = 8.0

dd (doublet of J(H4-H3) = 8.0, J(H4-
H-4 ~6.8-7.0

doublets) H6) = 2.0
H-6 ~7.1-7.3 d (doublet) J(H6-H4) = 2.0
-CHs (C7) ~2.2-24 s (singlet) N/A
-NH:2 ~45-55 br s (broad singlet) N/A
-P(O)(OH)2 ~8.0-10.0 br s (broad singlet) N/A

Predicted **C NMR Spectral Data

The 13C NMR spectrum will reveal seven distinct carbon signals. A key feature of phosphorus-
containing compounds is the presence of C-P coupling, which provides definitive evidence for
the attachment of the phosphonic acid group.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9364703/
https://pubmed.ncbi.nlm.nih.gov/34034440/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Causality of Predictions: The chemical shift of the carbon directly bonded to phosphorus (C-
2) is significantly influenced by the phosphorus atom and will exhibit a large one-bond
coupling constant (1JPC).[5] Other carbons in the ring will show smaller two-, three-, or four-
bond couplings. Chemical shifts are predicted based on additive models for aromatic
substituents.

Table 3: Predicted 3C NMR Data (Solvent: DMSO-ds, 101 MHz)

Carbon Assignment (Fig. Predicted Chemical Shift Predicted P-C Coupling

1) (6, ppm) Constant (JPC, Hz)
C-1 ~145 - 150 2JPC =10-15

C-2 ~115-120 1JPC = 150-160

C-3 ~130- 135 2JPC = 10-15

C-4 ~118-123 3JPC = 5-10

C-5 ~135- 140 4JPC =0-3

C-6 ~128 - 132 3JPC = 5-10

C-7 (-CHs) ~20 - 22 N/A

Experimental Protocol: NMR Data Acquisition

Trustworthy data is contingent on a meticulously executed experimental protocol.

e Sample Preparation: Dissolve ~10-15 mg of (2-Amino-5-methylphenyl)phosphonic acid in
~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The choice of DMSO-ds is strategic as
it effectively solubilizes the polar compound and its acidic protons without rapid exchange,
unlike D20.

 Instrumentation: Utilize a high-field NMR spectrometer (=400 MHz) equipped with a
broadband probe.

e 'H NMR Acquisition:

o Acquire a standard single-pulse *H spectrum.
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o Set a spectral width of approximately 16 ppm.

o Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration if
needed.

o Acquire at least 16 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum using a standard pulse program (e.g., zgpg30).
o Set a spectral width of approximately 240 ppm.

o Alarger number of scans (=1024) will be necessary due to the low natural abundance of
13C_

o Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate
line broadening factor (e.g., 0.3 Hz for *H, 1.0 Hz for 13C). Reference the spectrum using the
residual solvent peak of DMSO-ds (0 = 2.50 ppm for 1H, & = 39.52 ppm for 13C).

Workflow for NMR Analysis

Sample Preparation Data Acquisition (400 MHz+)

ata Processing & Analysis
e

Ds
Dissovein NI v X R | FID Data | (@0 Phase & Baselin Reference Spectra Assign Peaks &
il DMSO-d6 (0.7 mL) PR 7] S En I TG SR )  Fourier Transform J=—+{ " Correction (Solvent Peak) > Measure J-Couplings,

Weigh Compound
(10-15 mg)

Click to download full resolution via product page
Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing invaluable
information about the functional groups present. The spectrum of (2-Amino-5-
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methylphenyl)phosphonic acid is expected to be rich with characteristic absorption bands
from the amine, aromatic ring, and phosphonic acid groups.

o Causality of Interpretation: The energy (and thus wavenumber) of a molecular vibration is
determined by the masses of the bonded atoms and the strength of the bond connecting
them. The presence of hydrogen bonding, particularly involving the P=0 and O-H groups of
the phosphonic acid, can significantly broaden the absorption bands. An ATR-FTIR study on
various phosphonic acids confirms that the P-O stretching region between 900-1200 cm~1 is
highly characteristic.[6]

Table 4: Predicted FT-IR Absorption Bands

Wavenumber . . . )
Vibration Type Functional Group Intensity
Range (cm™?)

N-H Symmetric & ] ) )
3300 - 3500 ] Primary Amine (-NHz) Medium
Asymmetric Stretch

3000 - 3100 C-H Aromatic Stretch Phenyl Ring Medium-Weak
2850 - 2950 C-H Aliphatic Stretch Methyl (-CHs) Medium-Weak
Phosphonic Acid (-
2500 - 3000 O-H Stretch (Broad) Broad, Strong
P(O)(OH)2)
N-H Scissoring ] ] )
1600 - 1630 ] Primary Amine (-NHz2) Medium
(Bending)
C=C Aromatic Ring ] )
1450 - 1550 Phenyl Ring Medium-Strong
Stretch
1150 - 1250 P=0 Stretch Phosphonic Acid Strong
950 - 1050 P-O Stretch Phosphonic Acid Strong
900 - 950 P-OH Bending Phosphonic Acid Strong

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal
sample preparation.
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 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent such as isopropanol and air-drying.

e Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial
as it will be subtracted from the sample spectrum to remove contributions from atmospheric
CO2 and H:0.

o Sample Application: Place a small amount of the solid (2-Amino-5-
methylphenyl)phosphonic acid powder onto the ATR crystal.

o Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal. Consistent pressure is key to reproducible results.

o Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added and
averaged to achieve an excellent signal-to-noise ratio. The typical spectral range is 4000 to
400 cm™1.

Diagram of Key Vibrational Regions
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Caption: Key functional group regions in the FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight
and elemental composition of a compound. For a polar, non-volatile molecule like (2-Amino-5-
methylphenyl)phosphonic acid, Electrospray lonization (ESI) is the method of choice.

o Causality of Analysis: ESI is a soft ionization technique that typically generates protonated
molecules, [M+H]*, in positive ion mode, or deprotonated molecules, [M-H]~, in negative ion
mode. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight
(TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with enough
accuracy (to four decimal places) to confirm the elemental formula. The fragmentation
pattern, induced by collision-induced dissociation (CID), provides further structural
confirmation.

Predicted High-Resolution Mass and Fragmentation

The exact mass of the molecule allows for unambiguous formula confirmation.

Table 5: Predicted High-Resolution Mass Spectrometry Data

lon Species Predicted Exact m/z Elemental Formula
[M] 187.03983 C7H10NOsP

[M+H]* 188.04711 C7H11NOsP*

[M-H]- 186.03255 C7HsNOsP-

[M+Na]* 210.02905 C7H10NNaOsP+

Expected Fragmentation: In a tandem MS (MS/MS) experiment on the [M+H]* ion (m/z
188.05), a primary fragmentation pathway would likely involve the neutral loss of water (H20,
18.01 Da) from the phosphonic acid group, a common fragmentation for such moieties.

e [M+H - H20]*: m/z 170.04
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Experimental Protocol: LC-MS (ESI-TOF) Data
Acquisition
e Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in
protonation for positive ion mode analysis.

e Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution
mass spectrometer (e.g., Q-TOF or Orbitrap). Direct infusion via a syringe pump can also be
used if chromatographic separation is not required.

« lonization Source (ESI) Settings:

o

Mode: Positive (and/or Negative)

o

Capillary Voltage: ~3.5 - 4.5 kv

[¢]

Nebulizing Gas (N2): Set to an appropriate flow rate for stable spray.

o

Drying Gas (N2): Set temperature (~300-350 °C) and flow rate to efficiently desolvate the
ions.

o Mass Analyzer (TOF) Settings:
o Mass Range: Scan from m/z 50 to 500.

o Calibration: Ensure the instrument is calibrated with a known standard immediately prior to
analysis to guarantee mass accuracy.

o Data Analysis: Extract the mass spectrum for the compound's peak. Use the instrument
software to calculate the elemental composition from the accurate mass of the molecular ion.
If MS/MS data was acquired, analyze the fragment ions to corroborate the proposed
structure.

Workflow for Mass Spectrometry Analysis
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Caption: General workflow for ESI-MS analysis.

Conclusion
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The structural characterization of (2-Amino-5-methylphenyl)phosphonic acid is
unequivocally achieved through a combination of NMR, FT-IR, and Mass Spectrometry. NMR
spectroscopy defines the precise C-H framework and the point of attachment of the phosphonic
acid group through C-P coupling. FT-IR spectroscopy provides rapid confirmation of all key
functional groups, particularly the characteristic vibrations of the amine and phosphonic acid
moieties. Finally, high-resolution mass spectrometry validates the elemental composition and
molecular weight with exceptional accuracy. Together, these techniques provide a self-
validating system of analysis, ensuring the identity and integrity of the molecule for any
research or development application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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